![molecular formula C26H36N2O3 B14679140 Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]- CAS No. 35001-51-5](/img/structure/B14679140.png)
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two ethyl groups and two tert-butyl groups attached to an ethanediamide backbone, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- typically involves a multi-step process that includes the following steps:
Formation of the Ethanediamide Backbone: The initial step involves the formation of the ethanediamide backbone through the reaction of ethylenediamine with an appropriate carboxylic acid derivative.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions, while the ethoxy group is added via an etherification reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy and tert-butyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include various substituted ethanediamides, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-Butyl-2-ethoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
- N-(5-tert-Butyl-2-methoxyphenyl)-N’-(2-ethylphenyl)ethanediamide
Uniqueness
Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N’-[4-(1,1-dimethylethyl)-2-ethylphenyl]- stands out due to its specific combination of ethyl, tert-butyl, and ethoxy groups, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
35001-51-5 |
|---|---|
Molecular Formula |
C26H36N2O3 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N'-(5-tert-butyl-2-ethoxyphenyl)-N-(4-tert-butyl-2-ethylphenyl)oxamide |
InChI |
InChI=1S/C26H36N2O3/c1-9-17-15-18(25(3,4)5)11-13-20(17)27-23(29)24(30)28-21-16-19(26(6,7)8)12-14-22(21)31-10-2/h11-16H,9-10H2,1-8H3,(H,27,29)(H,28,30) |
InChI Key |
HMYBQGXAGRYFPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C)(C)C)NC(=O)C(=O)NC2=C(C=CC(=C2)C(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



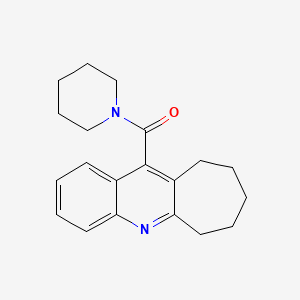
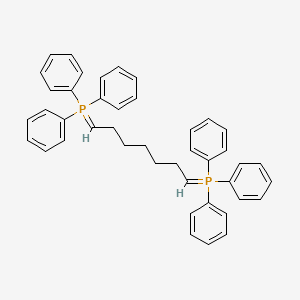
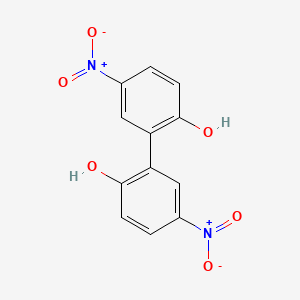
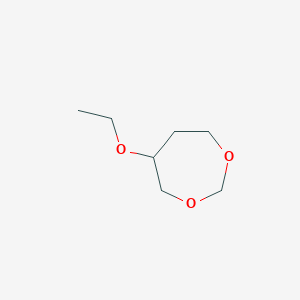
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
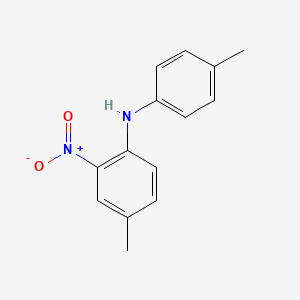



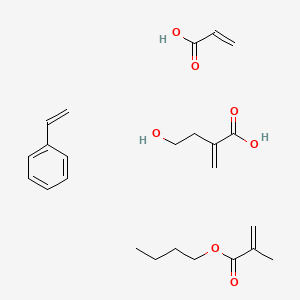
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
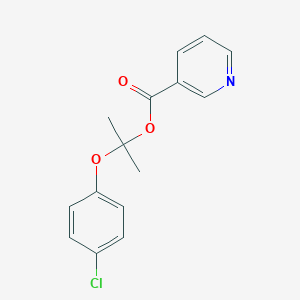
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)
